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Compound of Interest

Compound Name: 1,6-Dioxaspiro[2.5]octane

Cat. No.: B090491

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,6-
Dioxaspiro[2.5]octane. Due to the limited availability of experimentally-derived spectra for this
specific compound in public literature, this document presents predicted and analogous data
based on the analysis of its structural motifs. The information herein is intended to serve as a
valuable reference for the identification and characterization of this and related spirocyclic
compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 1,6-Dioxaspiro[2.5]octane. These predictions are
derived from established spectroscopic principles and data from analogous compounds
containing epoxide and tetrahydropyran rings.

Table 1: Predicted *"H NMR Spectroscopic Data
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Chemical Shift (5, o Coupling Constant
Protons Multiplicity
ppm) (3, Hz)
H-2, H-2' (Epoxide
25-35 d 4-6
CH2)
H-3, H-5 (Axial CH2) 3.4-38 m
H-3, H-5 (Equatorial
3.9-4.2 m
CH2)
H-4 (Axial CHz) 15-1.9 m
H-4 (Equatorial CH2) 19-22 m
. 13
Carbon Chemical Shift (6, ppm)
C-1 (Spiro Carbon) 60 - 70
C-2 (Epoxide CH2) 45 - 55
C-3, C-5 (CH2-0) 65-75
C-4 (CH2) 20-30

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group Wavenumber (cm~1?) Intensity
C-H Stretch (Aliphatic) 2850 - 3000 Strong
C-O-C Stretch (Ether) 1050 - 1150 Strong
Epoxide Ring Vibration 810 - 950 Medium

Table 4: Predicted Mass Spectrometry Data
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miz lon

114 [M]*

115 [M+H]*
137 [M+Na]*
85 [M - C2Hs]*
57 [CaHo]*

43 [CsH7]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

outlined above. These represent standard methodologies and may require optimization based

on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of 1,6-Dioxaspiro[2.5]octane.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 1,6-Dioxaspiro[2.5]octane in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCls, Acetone-de, DMSO-ds) in a standard 5 mm
NMR tube. Ensure the sample is fully dissolved.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

e H NMR Acquisition:

o Tune and shim the spectrometer to the sample.

o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-
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noise ratio.

e 13C NMR Acquisition:
o Switch the spectrometer to the 13C channel and re-tune and re-shim if necessary.
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: pulse angle of 30°, acquisition time of 1-2 seconds, relaxation delay of
2 seconds. A larger number of scans will be required compared to *H NMR due to the low
natural abundance of 3C.

o Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate
software. This includes Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,
TMS).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of 1,6-Dioxaspiro[2.5]octane.
Methodology:
e Sample Preparation (Neat Liquid):

o Place a drop of neat 1,6-Dioxaspiro[2.5]octane onto a clean, dry salt plate (e.g., NaCl or
KBr).

o Carefully place a second salt plate on top to create a thin liquid film.
e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample compartment.

o Place the prepared sample in the spectrometer's sample holder.

o Acquire the sample spectrum over the range of 4000-400 cm™1,
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o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic
fragment ions of 1,6-Dioxaspiro[2.5]octane.

Methodology:

o Sample Introduction: Introduce a dilute solution of 1,6-Dioxaspiro[2.5]octane in a volatile
solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable inlet system,
such as direct infusion or coupled with a gas chromatograph (GC-MS).

« lonization: Utilize Electron lonization (EI) for fragmentation analysis or a soft ionization
technique like Electrospray lonization (ESI) or Chemical lonization (ClI) to primarily observe
the molecular ion.

e Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate
the ions based on their mass-to-charge ratio (m/z).

o Detection: Detect the ions and generate a mass spectrum.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
interpret the fragmentation pattern to elucidate the structure.

Visualizations

The following diagrams illustrate key conceptual frameworks for the spectroscopic analysis of
1,6-Dioxaspiro[2.5]octane.
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General workflow for spectroscopic analysis.
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Proposed fragmentation pathway for 1,6-Dioxaspiro[2.5]octane.

« To cite this document: BenchChem. [Spectroscopic Profile of 1,6-Dioxaspiro[2.5]octane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b090491#spectroscopic-data-of-1-6-dioxaspiro-2-5-
octane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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